![molecular formula C16H13N5O2 B5379932 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)
2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which could be useful in the development of new cancer treatments. Additionally, this compound has been shown to bind to G protein-coupled receptors, which could be useful in the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are not fully understood. However, this compound has been shown to inhibit the activity of certain kinases, which could have an effect on cellular signaling pathways. Additionally, this compound has been shown to bind to G protein-coupled receptors, which could have an effect on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential as a kinase inhibitor. This could be useful in the development of new cancer treatments. Additionally, this compound has potential as a fluorescent probe for imaging cellular structures. However, one limitation of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One direction could be to further study its potential as a kinase inhibitor and its potential use in the development of new cancer treatments. Another direction could be to further study its potential as a fluorescent probe for imaging cellular structures. Additionally, further research could be done on its potential as a ligand for G protein-coupled receptors and its potential use in the development of new drugs that target these receptors. Finally, research could be done to improve the solubility of this compound in water to make it more useful in lab experiments.
Métodos De Síntesis
The synthesis of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been reported in the literature through various methods. One of the most common methods involves the reaction of 2-aminopyridine, phenylacetylene, and 1,3-dibromo-2-propanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminopyridine, phenylacetylene, and 1,3-dichloro-2-propanol in the presence of a base such as sodium hydride. Both of these methods result in the formation of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in moderate to good yields.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has potential applications in scientific research. This compound has been studied for its potential as a kinase inhibitor, which could be useful in the development of new cancer treatments. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging cellular structures. It has also been studied for its potential as a ligand for G protein-coupled receptors.
Propiedades
IUPAC Name |
4-(methoxymethyl)-11-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-23-10-14-18-16-17-9-12-13(21(16)19-14)7-8-20(15(12)22)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOHGWMVFSKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

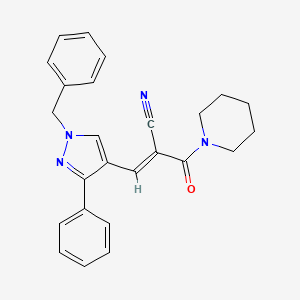
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)
![3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile](/img/structure/B5379872.png)
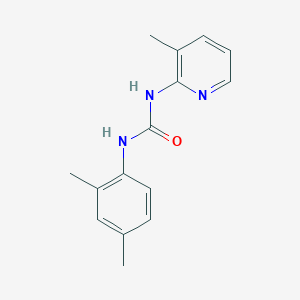
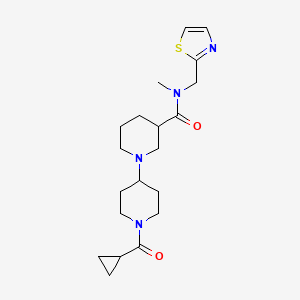
![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)
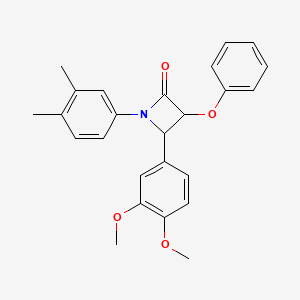
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5379931.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)
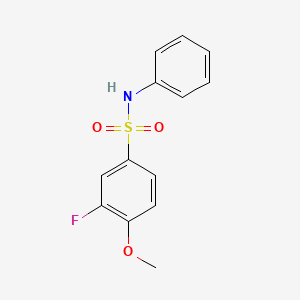

![3-(2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5379952.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)